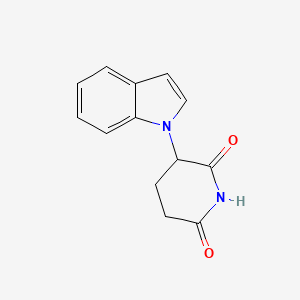![molecular formula C15H18BrClN4O B13558893 N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride](/img/structure/B13558893.png)
N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride is a chemical compound with a unique structure that combines a cyclohexylamine moiety with a brominated naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride typically involves multiple steps. One common approach starts with the nucleophilic aromatic substitution of a brominated naphthyridine derivative with (1R,2R)-cyclohexane-1,2-diamine. This is followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, or arylation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the brominated naphthyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2S,5S)-2-aminocyclohexyl]-5-[(dimethylamino)carbonyl]cyclohexylcarbamate oxalate hydrate
- N-[(1R,2R)-1,2-diphenylethyl]-4-methylbenzenesulfonamide
Uniqueness
N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride is unique due to its combination of a brominated naphthyridine core with a cyclohexylamine moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C15H18BrClN4O |
|---|---|
Molecular Weight |
385.68 g/mol |
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H17BrN4O.ClH/c16-10-8-18-7-9-5-6-13(19-14(9)10)15(21)20-12-4-2-1-3-11(12)17;/h5-8,11-12H,1-4,17H2,(H,20,21);1H/t11-,12-;/m1./s1 |
InChI Key |
WLNUMIPSVVJLFN-MNMPKAIFSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NC(=O)C2=NC3=C(C=NC=C3C=C2)Br.Cl |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)C2=NC3=C(C=NC=C3C=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




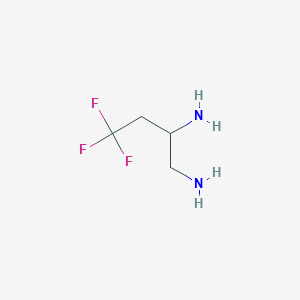
![6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B13558825.png)



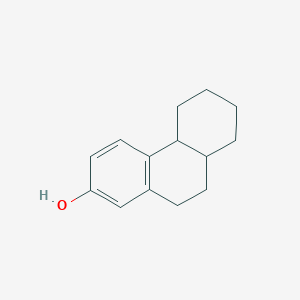
![1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylicacid](/img/structure/B13558859.png)
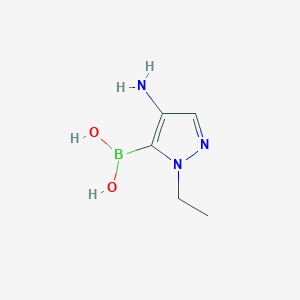
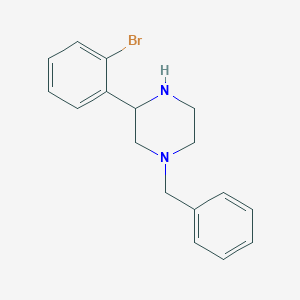
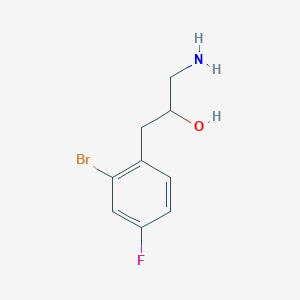
![4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B13558875.png)
